molecular formula C16H14N4O2 B6586382 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide CAS No. 1226443-29-3

2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide

Cat. No. B6586382
CAS RN: 1226443-29-3
M. Wt: 294.31 g/mol
InChI Key: SMRWTKXSZLPMHE-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound and it’s derivatives are of wide interest because of their diverse biological and clinical applications . The compound you’re asking about has an indole group, a formamido group, and a pyridinyl group. These groups are often seen in biologically active molecules.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as FT-IR, 1H-NMR, and mass spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the indole and amide groups. Indole is known to undergo electrophilic substitution .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and changes caused by 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide would depend on its specific targets.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Based on the known activities of indole derivatives , potential effects could include reduced inflammation, inhibited viral replication, slowed cancer cell growth, and more.

Advantages and Limitations for Lab Experiments

The use of 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide in laboratory experiments has a number of advantages and limitations. The compound is relatively inexpensive and easy to synthesize, and can be used in a variety of experiments. However, the compound is not very soluble in water, and is unstable in the presence of light and heat.

Future Directions

There are a number of potential future directions for the use of 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide. These include the development of new indole-based drugs, the study of the biological activity of indole derivatives, and the development of new enzyme inhibitors. In addition, the compound could be used to study the structure and function of enzymes, and to develop new methods for drug delivery. Finally, the compound could be used to study the effects of indole derivatives on the metabolism of drugs, as well as the development of new methods for drug delivery.

Synthesis Methods

2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide can be synthesized from indole and formic acid in a two-step process. The first step is the condensation of indole and formic acid in the presence of a base, such as potassium carbonate, to form a carboxylic acid intermediate. The second step is the hydrolysis of the carboxylic acid intermediate to form 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide. This method has been successfully used to synthesize 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide in yields of up to 95%.

Scientific Research Applications

2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide has been used in a variety of scientific research applications, including the study of enzyme kinetics, the synthesis of indole-based drugs, and the study of the biological activity of indole derivatives. The compound has also been used as a substrate for the study of the enzyme choline oxidase and as a substrate for the study of the enzyme tyrosinase.

properties

IUPAC Name

N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(20-11-4-3-7-17-8-11)10-19-16(22)13-9-18-14-6-2-1-5-12(13)14/h1-9,18H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRWTKXSZLPMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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